Home > Products > Screening Compounds P16607 > (Des-Gly10,D-Tyr5,D-Leu6,Pro-NHEt9)-LHRH
(Des-Gly10,D-Tyr5,D-Leu6,Pro-NHEt9)-LHRH - 112710-57-3

(Des-Gly10,D-Tyr5,D-Leu6,Pro-NHEt9)-LHRH

Catalog Number: EVT-1474111
CAS Number: 112710-57-3
Molecular Formula: C59H84N16O12
Molecular Weight: 1209.421
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Leuprolide, a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH), is a crucial subject in scientific research, particularly in oncology and endocrinology. [ [], [], [], [], [], [] ] It serves as a valuable tool for investigating hormone-dependent conditions and developing targeted therapies.

Future Directions
  • Developing orally bioavailable formulations: Overcoming the challenges of enzymatic degradation in the gastrointestinal tract remains a significant goal. [ [], [] ]
  • Investigating the potential of combination therapies: Combining Leuprolide with other therapeutic agents might enhance its efficacy in treating various conditions. [ [], [] ]
Overview

(Des-Gly10,D-Tyr5,D-Leu6,Pro-NHEt9)-Luteinizing Hormone-Releasing Hormone is a synthetic analog of the naturally occurring luteinizing hormone-releasing hormone. This compound is designed to enhance the biological activity of the natural hormone, which plays a critical role in regulating the release of gonadotropins essential for reproductive functions. The structural modifications in this analog are aimed at improving its therapeutic efficacy for various medical conditions, including hormone-sensitive cancers and reproductive disorders.

Source and Classification

This compound is classified as a peptide analog and is primarily synthesized for research and therapeutic applications. It falls under the category of gonadotropin-releasing hormone receptor agonists, which are used in clinical settings to manipulate endocrine functions. The compound's unique modifications differentiate it from other luteinizing hormone-releasing hormone analogs, making it a subject of interest in pharmacological studies.

Synthesis Analysis

Methods

The synthesis of (Des-Gly10,D-Tyr5,D-Leu6,Pro-NHEt9)-Luteinizing Hormone-Releasing Hormone typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.

Technical Details

  1. Coupling Reactions: Activation of carboxyl groups for peptide bond formation is achieved using reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide).
  2. Deprotection Steps: Protecting groups on amino acids are removed using trifluoroacetic acid or other acids.
  3. Cleavage from Resin: The synthesized peptide is released from the resin using a cleavage cocktail, typically containing trifluoroacetic acid and scavengers to protect sensitive functional groups.

The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Molecular Structure Analysis

Structure

The molecular formula of (Des-Gly10,D-Tyr5,D-Leu6,Pro-NHEt9)-Luteinizing Hormone-Releasing Hormone is C59H84N16O12C_{59}H_{84}N_{16}O_{12}, with a molecular weight of approximately 1209.42 g/mol. The structure features specific amino acid substitutions that influence its receptor affinity and biological activity.

Data

  • CAS Number: 74381-53-6
  • InChI Key: InChI=1S/C59H84N16O12/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical of peptide analogs:

  1. Receptor Binding: The primary reaction involves binding to luteinizing hormone-releasing hormone receptors in the pituitary gland.
  2. Modulation of Gonadotropins: This binding modulates the release of gonadotropins like luteinizing hormone and follicle-stimulating hormone.

Technical Details

The specific modifications in the peptide structure can enhance or inhibit its activity compared to natural luteinizing hormone-releasing hormone. For example:

  • D-Tyrosine Substitution: Increases receptor affinity.
  • D-Leucine Modification: Affects metabolic stability and resistance to enzymatic degradation.
Mechanism of Action

The mechanism of action involves binding to specific receptors located in the pituitary gland. Upon binding:

  1. Activation of Signaling Pathways: This initiates intracellular signaling cascades that lead to the secretion of gonadotropins.
  2. Therapeutic Effects: Depending on its structure and modifications, this analog can either stimulate or inhibit hormonal release based on therapeutic needs.

Data from pharmacological studies indicate that this compound exhibits enhanced stability and prolonged action compared to traditional luteinizing hormone-releasing hormone formulations.

Physical and Chemical Properties Analysis

Physical Properties

  1. Melting Point: 150–155 °C
  2. Boiling Point: 1720.5 °C at 760 mmHg
  3. Density: Not available
  4. Flash Point: 994.3 °C

Chemical Properties

  1. Molecular Weight: Approximately 1209.42 g/mol
  2. LogP (partition coefficient): 3.44730
  3. Polar Surface Area (PSA): 466.34 Ų

These properties are essential for understanding the compound's behavior in biological systems and its potential bioavailability.

Applications

Scientific Uses

  1. Research: Used extensively in studies related to reproductive biology and endocrine function.
  2. Therapeutics:
    • Treatment for prostate cancer by modulating testosterone levels.
    • Management of endometriosis through hormonal regulation.
    • Addressing precocious puberty by controlling gonadotropin release.
  3. Pharmaceutical Development: Serves as a template for designing new peptide-based drugs with improved pharmacokinetic properties.

Properties

CAS Number

112710-57-3

Product Name

(Des-Gly10,D-Tyr5,D-Leu6,Pro-NHEt9)-LHRH

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

Molecular Formula

C59H84N16O12

Molecular Weight

1209.421

InChI

InChI=1S/C59H84N16O12/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64)/t40-,41-,42-,43+,44+,45-,46-,47-,48-/m0/s1

InChI Key

GFIJNRVAKGFPGQ-KWJSFHMPSA-N

SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.